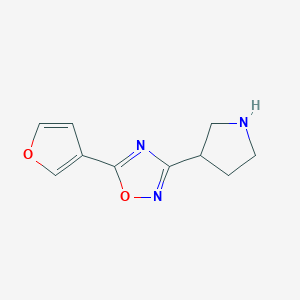5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS No.: 1955541-52-2
Cat. No.: VC3101936
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955541-52-2 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 5-(furan-3-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H11N3O2/c1-3-11-5-7(1)9-12-10(15-13-9)8-2-4-14-6-8/h2,4,6-7,11H,1,3,5H2 |
| Standard InChI Key | KMUVIVURBQIURR-UHFFFAOYSA-N |
| SMILES | C1CNCC1C2=NOC(=N2)C3=COC=C3 |
| Canonical SMILES | C1CNCC1C2=NOC(=N2)C3=COC=C3 |
Introduction
Structural Characteristics and Chemical Properties
5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole ring with two substituents: a furan-3-yl group at position 5 and a pyrrolidin-3-yl group at position 3. The molecular formula is C10H11N3O2, with a calculated molecular weight of approximately 205.21 g/mol . The compound's structure incorporates three nitrogen atoms in the oxadiazole ring, creating a nitrogen-rich heterocycle that contributes to its potential biological activities.
The 1,2,4-oxadiazole core is a five-membered heterocyclic ring containing three heteroatoms: one oxygen and two nitrogen atoms. This structural feature is known for its biological significance and medicinal applications . The position of the furan substituent at the 3-position (rather than the more common 2-position) represents a structural distinction that may confer unique properties to this molecule compared to its isomeric counterparts.
Structural Comparison with Related Compounds
When comparing 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with its furan-2-yl analog, several structural differences become apparent:
| Compound | Furan Position | Key Structural Feature | Potential Effect on Properties |
|---|---|---|---|
| 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | 3-position | Furan ring connected via meta position | Altered electronic distribution and binding orientation |
| 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | 2-position | Furan ring connected via alpha position | Different spatial arrangement and electronic properties |
The furan-3-yl substituent creates a distinct three-dimensional structure that may influence molecular recognition, binding affinity, and pharmacokinetic properties. The pyrrolidin-3-yl group adds a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions, potentially enhancing water solubility and influencing binding to biological targets.
Physicochemical Properties
The physicochemical properties of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be estimated based on its structural features and comparison with similar compounds:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | 205.21 g/mol | Calculated from molecular formula C10H11N3O2 |
| LogP | 1.5-2.5 | Based on similar oxadiazole compounds |
| Hydrogen Bond Acceptors | 5 | N and O atoms in the structure |
| Hydrogen Bond Donors | 1 | NH group in pyrrolidine |
| Polar Surface Area | 50-70 Ų | Based on similar heterocyclic compounds |
| Solubility | Likely soluble in organic solvents; moderately soluble in water | Based on structure and polarity |
These properties suggest that 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole may possess favorable drug-like characteristics according to Lipinski's Rule of Five, indicating potential suitability for pharmaceutical applications .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole provides insights into its potential biological effects and guides future modifications for optimized activity.
Role of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring serves as a versatile scaffold that can act as a bioisostere for carboxylic acids, esters, and carboxamides . This property makes it valuable in medicinal chemistry for modifying drug-like molecules to improve pharmacokinetic properties while maintaining biological activity.
Contribution of the Furan-3-yl Moiety
The furan ring at the 3-position contributes to:
-
π-electron richness, enhancing interactions with aromatic residues in biological targets
-
Potential hydrogen bonding through the oxygen atom
-
A specific three-dimensional conformation that may influence receptor binding
The positioning at the 3-position (versus the 2-position) alters the spatial arrangement and electronic distribution, potentially leading to different biological activities compared to the 2-position isomer .
Significance of the Pyrrolidin-3-yl Group
The pyrrolidine ring provides:
-
A basic nitrogen atom that can form salt bridges with acidic residues in biological targets
-
Increased water solubility compared to purely aromatic substituents
-
Potential for further functionalization at the nitrogen atom
-
Conformational flexibility that may enhance binding to biological targets
Comparative Analysis with Related Compounds
The table below compares 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with structurally related compounds:
Future Research Directions
Several promising avenues for future research on 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:
Comprehensive Pharmacological Profiling
Systematic evaluation of biological activities including:
-
Antimicrobial testing against a range of pathogens
-
Anticancer screening against diverse cell lines
-
Anti-inflammatory and analgesic activity assessment
-
Evaluation of potential neurological effects
Synthetic Optimization
Development of efficient and scalable synthetic routes specifically designed for 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, potentially using green chemistry approaches.
Structure Modification Studies
Investigation of structural modifications to enhance potency and selectivity:
-
Substitution on the furan ring to modify electronic properties
-
Functionalization of the pyrrolidine nitrogen
-
Variation of the position of attachment on both rings
-
Exploration of bioisosteric replacements for the furan ring
Pharmaceutical Formulation Research
Studies on formulation approaches to overcome potential solubility or stability challenges, including prodrug development, salt formation, or nanoformulation techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume